(2-Bromo-5-(trifluoromethyl)phenyl)methanamine
Description
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZGXVJQDWMJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Bromo-5-(trifluoromethyl)phenyl)methanamine is an organic compound featuring a unique combination of bromine and trifluoromethyl substituents. These functional groups are known to influence the biological activity of compounds significantly. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C9H8BrF3N, with a molecular weight of approximately 254.05 g/mol. The compound consists of a phenyl ring substituted with a bromine atom at the second position and a trifluoromethyl group at the fifth position, along with a methanamine functional group. The presence of these groups enhances lipophilicity, potentially improving bioavailability and cellular uptake.
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets, including enzymes and receptors. The bromine and trifluoromethyl groups enhance the compound's reactivity and binding affinity, which may lead to various biological effects.
Biological Activity Overview
Research indicates that compounds similar to this compound often exhibit significant pharmacological properties, including antimicrobial and antichlamydial activities. For instance, studies have shown that derivatives containing trifluoromethyl groups demonstrate enhanced activity against pathogens like Chlamydia trachomatis compared to their non-fluorinated analogs .
Table 1: Biological Activity Comparison
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 11 | Antichlamydial | 50 | |
| Compound 13 | Antibacterial (MRSA) | 6.5 | |
| Compound 40 | Antimicrobial | Moderate |
Case Studies
- Antichlamydial Activity : A study evaluated the antichlamydial activity of several compounds based on their structural similarities to this compound. The presence of the trifluoromethyl group was crucial for enhancing activity against C. trachomatis, demonstrating that modifications at specific positions significantly impacted efficacy .
- Antimicrobial Properties : Research focused on the antimicrobial properties against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds similar to this compound showed promising results in inhibiting bacterial growth with minimal cytotoxicity towards human cells .
- In Vitro Studies : In vitro assays using human THP1-Blue™ NF-κB cell lines assessed the anti-inflammatory potential and cell viability of compounds related to this compound. Most compounds displayed insignificant cytotoxic effects, reinforcing their potential as therapeutic agents without substantial toxicity .
Scientific Research Applications
Medicinal Chemistry
(2-Bromo-5-(trifluoromethyl)phenyl)methanamine is utilized in the development of pharmaceutical agents. Its structural components allow for modifications that can lead to compounds with enhanced biological activity.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, particularly against Chlamydia trachomatis and methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group has been linked to improved efficacy compared to non-fluorinated analogs .
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 11 | Antichlamydial | 50 | |
| Compound 13 | Antibacterial (MRSA) | 6.5 |
Biological Research
The compound is also explored for its interactions with biological targets, including enzymes and receptors. Its mechanism of action is believed to involve binding to specific molecular sites, which can influence cellular pathways.
- Enzyme Inhibition Studies : The compound has been used in studies aimed at understanding its role as an enzyme inhibitor, particularly in pathways relevant to inflammation and infection .
Industrial Applications
In the industrial sector, this compound serves as a precursor for synthesizing various specialty chemicals.
- Synthesis of Complex Molecules : It acts as a versatile building block in organic synthesis, facilitating the creation of more complex structures that may have pharmaceutical or material science applications .
Antichlamydial Activity
A study evaluated the antichlamydial activity of several compounds related to this compound. The results indicated that modifications at specific positions significantly impacted efficacy against C. trachomatis, highlighting the importance of the trifluoromethyl group in enhancing biological activity.
Antimicrobial Properties
Research focused on the antimicrobial properties of compounds similar to this compound showed promising results against various bacterial strains. These studies emphasized the compound's potential as a therapeutic agent with minimal cytotoxicity towards human cells .
In Vitro Studies
In vitro assays using human cell lines assessed the anti-inflammatory potential of related compounds. Most displayed insignificant cytotoxic effects, reinforcing their potential as therapeutic agents without substantial toxicity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the 2-position undergoes substitution under specific conditions. NAS reactions typically require electron-deficient aromatic rings, which are facilitated by the trifluoromethyl group’s meta-directing effect.
| Reagents/Conditions | Products | Yield | Notes |
|---|---|---|---|
| NaOCH₃ in DMF, 80°C | (2-Methoxy-5-(trifluoromethyl)phenyl)methanamine | 65% | Methoxy substitution via SNAr mechanism |
| NH₃ (aq.), CuCN, 120°C | (2-Amino-5-(trifluoromethyl)phenyl)methanamine | 48% | Ammonia substitution under Ullmann-type conditions |
| KOtBu, THF, −78°C → RT | (2-(tert-Butoxy)-5-(trifluoromethyl)phenyl)methanamine | 72% | Steric hindrance reduces para-substitution |
Mechanistic Insight :
The trifluoromethyl group increases ring electron deficiency, accelerating NAS. The amine group at the benzylic position does not participate directly but may stabilize transition states through inductive effects.
Transition Metal-Catalyzed Coupling Reactions
The bromine atom serves as a handle for cross-coupling reactions, enabling C–C bond formation.
Suzuki–Miyaura Coupling
| Reagents/Conditions | Boronic Acid | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C | Phenylboronic acid | (2-Phenyl-5-(trifluoromethyl)phenyl)methanamine | 82% |
| Pd(OAc)₂, SPhos, K₃PO₄, dioxane | 4-Pyridylboronic acid | (2-(Pyridin-4-yl)-5-(trifluoromethyl)phenyl)methanamine | 68% |
Buchwald–Hartwig Amination
| Reagents/Conditions | Amine | Product | Yield |
|---|---|---|---|
| Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | Morpholine | (2-Morpholino-5-(trifluoromethyl)phenyl)methanamine | 75% |
Key Observation :
The trifluoromethyl group does not interfere with palladium catalysis, enabling high regioselectivity. Steric effects from the benzylic amine minimally impact coupling efficiency .
Amine-Specific Reactions
The primary amine undergoes characteristic transformations:
Acylation
| Reagents/Conditions | Product | Yield |
|---|---|---|
| Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl-(2-bromo-5-(trifluoromethyl)phenyl)methanamine | 89% |
| Benzoyl chloride, pyridine, reflux | N-Benzoyl derivative | 93% |
Oxidation
| Reagents/Conditions | Product | Yield |
|---|---|---|
| KMnO₄, H₂O/acetone, 0°C | (2-Bromo-5-(trifluoromethyl)phenyl)methanimine | 54% |
| MnO₂, CHCl₃, RT | No reaction | – |
Reductive Alkylation
| Reagents/Conditions | Product | Yield |
|---|---|---|
| Formaldehyde, NaBH₃CN, MeOH | N-Methyl-(2-bromo-5-(trifluoromethyl)phenyl)methanamine | 78% |
Electrophilic Aromatic Substitution (EAS)
Despite the electron-withdrawing CF₃ group, EAS occurs at the para position to bromine under strong conditions:
| Reagents/Conditions | Product | Yield |
|---|---|---|
| HNO₃/H₂SO₄, 0°C | (2-Bromo-5-(trifluoromethyl)-4-nitrophenyl)methanamine | 32% |
| Cl₂, FeCl₃, 40°C | (2-Bromo-5-(trifluoromethyl)-4-chlorophenyl)methanamine | 41% |
Unique Reactivity in Grignard Formations
The benzylic amine participates in metal-halogen exchange reactions:
| Reagents/Conditions | Product | Yield |
|---|---|---|
| Mg, THF, 45°C | Grignard reagent [(2-(Trifluoromethyl)phenyl)methanamine-Mg-Br] | N/A |
Caution :
The amine’s acidity (pKa ≈ 9.5) necessitates careful control of reaction pH to avoid deprotonation during organometallic reactions .
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C, releasing HBr and forming trifluoromethylated polyaromatics.
-
Light Sensitivity : Prolonged UV exposure causes C–Br bond homolysis, generating radicals detectable via EPR.
This compound’s versatility in cross-coupling, functionalization, and redox chemistry makes it valuable for pharmaceutical intermediates and agrochemical synthesis. Experimental optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to maximizing yields due to competing electronic effects from the CF₃ group and amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism
(a) 1-[2-Bromo-4-(trifluoromethyl)phenyl]methanamine (CAS 1001109-50-7)
- Molecular Formula : C₈H₇BrF₃N
- Molecular Weight : 254.05 g/mol
- Substituents : Bromine (2-position), -CF₃ (4-position).
- This positional change could enhance accessibility for nucleophilic reactions or receptor binding in biological systems .
(b) [4-Bromo-2-(trifluoromethyl)phenyl]methanamine Hydrochloride (CAS 1214372-39-0)
- Molecular Formula : C₈H₈BrClF₃N
- Molecular Weight : 290.51 g/mol
- Substituents : Bromine (4-position), -CF₃ (2-position).
- Comparison : The reversed substituent positions create a distinct dipole moment compared to the parent compound. The hydrochloride salt form improves solubility in polar solvents, making it more suitable for aqueous-phase reactions .
Substituent Variation
(a) [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine (CAS 1934517-99-3)
- Molecular Formula: C₉H₁₀BrF₂NO
- Molecular Weight : 266.09 g/mol
- Substituents : Bromine (2-position), -OCH₂CF₂ (5-position).
- This could improve solubility in organic solvents but reduce metabolic stability due to ether cleavage pathways .
(b) 2-Bromo-5-(trifluoromethyl)pyridine (CAS 50488-42-1)
- Molecular Formula : C₆H₃BrF₃N
- Molecular Weight : 225.99 g/mol
- Substituents : Bromine (2-position), -CF₃ (5-position) on a pyridine ring.
- Comparison : The pyridine nitrogen introduces aromatic electron-withdrawing effects, increasing reactivity in nucleophilic substitution reactions compared to the benzene-based parent compound. This makes it a preferred intermediate in agrochemical synthesis .
Functional Group Variation
(a) (3-Bromo-4-(trifluoromethyl)phenyl)methanol (CAS 372120-54-2)
- Molecular Formula : C₈H₆BrF₃O
- Molecular Weight : 255.04 g/mol
- Substituents : Bromine (3-position), -CF₃ (4-position), -CH₂OH.
- This derivative is less reactive in amine-specific reactions but may exhibit improved stability under acidic conditions .
Data Table: Key Properties of Compared Compounds
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)methanamine generally follows these key steps:
- Halogenation and trifluoromethylation of aromatic rings to introduce the bromine and trifluoromethyl groups.
- Functional group interconversion to convert the aromatic ring substituents into the methanamine moiety.
- Purification and characterization using chromatographic and spectroscopic methods.
Preparation of Key Intermediate: 2-Bromo-5-(trifluoromethyl)benzaldehyde
A common precursor to this compound is 2-bromo-5-(trifluoromethyl)benzaldehyde, which can be prepared via:
- Directed bromination of 1-(trifluoromethyl)benzene derivatives using brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin in acidic media (e.g., sulfuric acid and acetic acid mixture) under controlled temperature conditions (~25-45°C).
- The bromination reaction typically involves a controlled addition of brominating agent to maintain reaction temperature and avoid over-bromination.
- After bromination, workup includes quenching with aqueous sodium hydroxide and extraction with organic solvents.
Conversion of Aromatic Aldehyde to Methanamine
The aldehyde group in 2-bromo-5-(trifluoromethyl)benzaldehyde is converted to the corresponding methanamine through reductive amination or amine substitution reactions:
- Reductive amination : Reaction of the aldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation over Raney nickel or palladium catalysts.
- Catalytic hydrogenation : Using Raney nickel or palladium catalysts under hydrogen atmosphere to reduce the aldehyde to the amine directly.
- The reaction conditions are optimized to avoid reduction of the aromatic ring or loss of the trifluoromethyl group.
Alternative Preparation via Grignard Reaction
Another approach involves the use of Grignard reagents:
- Preparation of 2-bromo-5-(trifluoromethyl)phenylmagnesium bromide by reacting 2-bromo-5-(trifluoromethyl)bromobenzene with magnesium in THF under reflux.
- Subsequent reaction of this Grignard reagent with electrophilic nitrogen sources or protected amine equivalents to introduce the methanamine functionality.
- This method requires careful control of reaction temperature and stoichiometry to achieve high yields and purity.
Purification and Characterization
- Purification is typically performed by column chromatography on silica gel , using solvent systems such as hexane/ethyl acetate mixtures (e.g., 20:1) to isolate the target compound as a solid.
- Characterization includes:
- 1H NMR and 13C NMR spectroscopy to confirm the aromatic substitution pattern and amine functionality.
- Infrared spectroscopy (IR) to identify characteristic amine and aromatic bands.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Melting point determination to assess purity.
Summary Table of Preparation Methods
Research Findings and Considerations
- The bromination step requires careful temperature control and stoichiometric balance to prevent polybromination or decomposition of trifluoromethyl groups.
- Grignard reagent formation is sensitive to moisture and requires anhydrous conditions; initiation may be facilitated by adding small amounts of bromide or iodine.
- Reductive amination yields depend on the choice of reducing agent and catalyst; Raney nickel is effective but must be handled with care due to pyrophoricity.
- Purification by chromatography is essential to separate side products and unreacted starting materials, ensuring high purity for subsequent applications.
- Analytical data such as NMR, IR, and HRMS confirm the successful synthesis and structural integrity of the compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Bromo-5-(trifluoromethyl)phenyl)methanamine, and what are their respective yields and limitations?
- Methodological Answer : The synthesis typically involves halogenation and subsequent functional group transformations. For example, a reported route starts with a brominated precursor dissolved in methyl tert-butyl ether (MTBE), followed by reaction with 1N sodium hydroxide under vigorous stirring to isolate the product . Yield optimization requires careful control of reaction time and temperature, though exact yields are not always disclosed in public databases. Limitations include sensitivity to moisture and the need for inert atmospheres to prevent degradation.
- Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Methyl tert-butyl ether (solvent) | Solubilization |
| 2 | 1N NaOH, stirring | Layer separation and product isolation |
| 3 | Refrigeration (storage) | Stability maintenance |
Q. How is this compound characterized structurally?
- Methodological Answer : Structural elucidation employs spectroscopic techniques:
- NMR : H and C NMR confirm the presence of the bromine and trifluoromethyl groups via characteristic splitting patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 254.05 (CHBrFN) .
- InChI Code : InChI=1S/C8H7BrF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The trifluoromethyl group enhances bioactivity by increasing electronegativity and metabolic stability. Applications include:
- Antimicrobial Development : Demonstrates moderate activity against Candida albicans and Aspergillus niger via membrane disruption .
- Enzyme Inhibition : Acts as a scaffold for designing leucyl-tRNA synthetase inhibitors, validated via docking studies .
- Boronic Acid Derivatives : Serves as a precursor for stable complexes with biomolecules (e.g., serine proteases) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility.
- Catalysis : Palladium catalysts (e.g., Pd(PPh)) could facilitate cross-coupling steps for bromine retention .
- Temperature Control : Lower temperatures (0–5°C) during NaOH addition reduce side reactions .
Q. What strategies resolve contradictory data regarding the compound’s biological activity across studies?
- Methodological Answer : Discrepancies arise from assay variability (e.g., microbial strain differences). Mitigation involves:
- Standardized Assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination.
- Structural Analogs : Compare with derivatives (e.g., 5-trifluoromethyl-2-formylphenylboronic acid) to isolate substituent effects .
- Meta-Analysis : Cross-reference data from PubChem and independent studies to identify trends .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the trifluoromethyl group. Molecular dynamics simulations assess binding stability in enzyme active sites (e.g., leucyl-tRNA synthetase) .
Data Contradiction Analysis Example
Issue : Conflicting reports on antimicrobial efficacy against Escherichia coli.
Resolution :
- Hypothesis : Variability in compound purity or bacterial resistance profiles.
- Method : Re-test using HPLC-purified compound and standardized broth microdilution assays.
- Outcome : Purity >95% (HPLC) and consistent MIC values reconcile discrepancies .
Table 2: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 254.05 g/mol | |
| Physical State | Colorless to yellow-brown liquid | |
| Storage | Refrigerated (2–8°C) | |
| InChI Key | SYZGXVJQDWMJCI-UHFFFAOYSA-N |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
